

# Ep300/CREBBP-IN-2: A Technical Guide to Target Specificity and Action

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |  |  |  |  |
|----------------------|-------------------|-----------|--|--|--|--|
| Compound Name:       | Ep300/CREBBP-IN-2 |           |  |  |  |  |
| Cat. No.:            | B15140443         | Get Quote |  |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

This technical guide provides an in-depth analysis of the target specificity of **Ep300/CREBBP-IN-2**, a potent inhibitor of the homologous histone acetyltransferases (HATs) EP300 and CREBBP. We present a comprehensive overview of its biochemical and cellular activity, detailed experimental protocols for key assays, and an exploration of the signaling pathways modulated by this compound. This document is intended to serve as a critical resource for researchers in oncology, epigenetics, and drug discovery, facilitating further investigation into the therapeutic potential of targeting EP300 and CREBBP.

### Introduction

The E1A binding protein p300 (EP300) and CREB-binding protein (CREBBP) are closely related transcriptional co-activators that play a crucial role in regulating gene expression through their intrinsic histone acetyltransferase (HAT) activity. By acetylating histone tails and other proteins, they influence chromatin structure and the recruitment of transcriptional machinery. Dysregulation of EP300 and CREBBP function has been implicated in the pathogenesis of various diseases, particularly cancer, making them attractive targets for therapeutic intervention.

**Ep300/CREBBP-IN-2** has emerged as a valuable chemical probe for studying the biological roles of these acetyltransferases. Understanding its target specificity is paramount for



interpreting experimental results and predicting its therapeutic window and potential off-target effects. This guide synthesizes the available data on the selectivity and mechanism of action of **Ep300/CREBBP-IN-2**.

### **Biochemical Profile and Target Specificity**

**Ep300/CREBBP-IN-2** is a potent inhibitor of the HAT activity of both EP300 and CREBBP. The inhibitory activity is typically assessed through biochemical assays that measure the transfer of acetyl groups from a donor molecule (acetyl-CoA) to a histone peptide substrate.

Table 1: In Vitro Inhibitory Activity of Ep300/CREBBP-IN-

| 2      |           |            |           |  |  |  |
|--------|-----------|------------|-----------|--|--|--|
| Target | IC50 (nM) | Assay Type | Reference |  |  |  |
| EP300  | 52        | TR-FRET    | [1]       |  |  |  |
| CREBBP | 148       | TR-FRET    | [1]       |  |  |  |

Note: IC50 values can vary depending on assay conditions, such as substrate and acetyl-CoA concentrations.

A critical aspect of a chemical probe's utility is its selectivity. While comprehensive selectivity screening data for **Ep300/CREBBP-IN-2** against a broad panel of kinases and other epigenetic targets is not readily available in the public domain, the significant homology within the HAT domains of EP300 and CREBBP suggests that achieving high selectivity between these two paralogs is challenging for active site inhibitors. However, studies with similar dual inhibitors have shown selectivity against other bromodomain-containing proteins, a common feature in epigenetic regulators. For instance, some CREBBP/EP300 bromodomain inhibitors have demonstrated good selectivity over the BET family of bromodomains.[2]

### **Cellular Activity and Mechanistic Insights**

In a cellular context, **Ep300/CREBBP-IN-2** effectively inhibits the acetylation of histone and non-histone proteins, leading to downstream effects on gene expression and cellular phenotypes.



Table 2: Cellular Activity of EP300/CREBBP Inhibitors

| Cell Line                      | Assay Type                                 | Endpoint<br>Measured                       | Effect                         | Reference |
|--------------------------------|--------------------------------------------|--------------------------------------------|--------------------------------|-----------|
| Various Cancer<br>Cell Lines   | Western Blot                               | Histone H3 Lysine 27 Acetylation (H3K27ac) | Decreased<br>Acetylation       | [3][4]    |
| Various Cancer<br>Cell Lines   | Western Blot                               | Histone H3 Lysine 18 Acetylation (H3K18ac) | Decreased<br>Acetylation       | [3][4]    |
| Leukemia and<br>Lymphoma Cells | Cell Viability<br>Assay                    | Proliferation                              | Inhibition of Proliferation    | [5]       |
| Prostate Cancer<br>Cells       | Gene Expression<br>Profiling (RNA-<br>seq) | MYC and GATA1<br>driven<br>transcription   | Downregulation of target genes | [5]       |

The inhibition of histone acetylation, particularly at H3K27, is a hallmark of EP300/CREBBP inhibitor activity and serves as a key pharmacodynamic biomarker.[3][4] This reduction in a critical activating histone mark leads to the repression of specific gene expression programs, often those driven by oncogenic transcription factors like MYC and IRF4.[5][6]

### **Experimental Protocols**

Detailed and robust experimental protocols are essential for the accurate assessment of inhibitor activity. Below are representative protocols for key biochemical and cellular assays.

# Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for HAT Activity

This assay quantitatively measures the enzymatic activity of EP300 or CREBBP by detecting the acetylation of a biotinylated histone peptide.

Materials:



- Recombinant human EP300 or CREBBP (catalytic domain)
- Biotinylated histone H3 peptide substrate
- Acetyl-Coenzyme A (Acetyl-CoA)
- TR-FRET buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% BSA, 0.01% Tween-20)
- Europium-labeled anti-acetylated lysine antibody (Donor)
- Streptavidin-conjugated fluorophore (e.g., APC or Cy5) (Acceptor)
- 384-well low-volume microplates
- TR-FRET plate reader

#### Procedure:

- Prepare serial dilutions of Ep300/CREBBP-IN-2 in DMSO and then dilute in TR-FRET buffer.
- In a 384-well plate, add the inhibitor solution.
- Add a solution of the histone H3 peptide and the EP300/CREBBP enzyme to each well.
- Initiate the enzymatic reaction by adding Acetyl-CoA.
- Incubate the plate at 30°C for 1-2 hours.
- Stop the reaction by adding a detection mix containing the Europium-labeled antibody and the streptavidin-conjugated acceptor.
- Incubate at room temperature for 1 hour to allow for antibody binding.
- Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor and acceptor wavelengths.
- Calculate the TR-FRET ratio and plot the results against the inhibitor concentration to determine the IC50 value.





Click to download full resolution via product page

Caption: Workflow for a TR-FRET based HAT activity assay.

## Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm the direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

#### Materials:

- Cultured cells of interest
- Ep300/CREBBP-IN-2
- Cell lysis buffer (e.g., PBS with protease inhibitors)
- PCR tubes or 96-well PCR plates
- · Thermal cycler



- Centrifuge
- SDS-PAGE and Western blotting reagents
- Antibody specific for EP300 or CREBBP

#### Procedure:

- Treat cultured cells with either vehicle (DMSO) or Ep300/CREBBP-IN-2 for a specified time.
- Harvest and wash the cells, then resuspend in lysis buffer.
- Aliquot the cell lysate into PCR tubes.
- Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.
- Pellet the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes.
- Carefully collect the supernatant containing the soluble protein fraction.
- Analyze the amount of soluble EP300 or CREBBP in each sample by Western blotting.
- Quantify the band intensities and plot the percentage of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the inhibitor indicates target engagement.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. CREBBP/EP300 Bromodomain Inhibition Affects the Proliferation of AR-Positive Breast Cancer Cell Lines | Molecular Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. CREBBP/EP300 bromodomains are critical to sustain the GATA1/MYC regulatory axis in proliferation PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis and Therapeutic Targeting of the EP300 and CREBBP Acetyltransferases in Anaplastic Large Cell Lymphoma and Hodgkin Lymphoma PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Ep300/CREBBP-IN-2: A Technical Guide to Target Specificity and Action]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15140443#ep300-crebbp-in-2-target-specificity]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com